1-Deoxypentalenic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-4-5-12-11(13(16)17)6-10-7-14(2,3)8-15(9,10)12/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,16,17)/t9-,10-,12+,15-/m1/s1 |
InChI Key |
DCFDRCCHOOORSB-DSKWVYQCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C |
Canonical SMILES |
CC1CCC2C13CC(CC3C=C2C(=O)O)(C)C |
Origin of Product |
United States |
Ii. Biosynthetic Pathways Involving 1 Deoxypentalenic Acid
Pentalenolactone (B1231341) Biosynthesis Pathway
The biosynthesis of pentalenolactone originates from the universal precursor of all sesquiterpenes, farnesyl diphosphate (B83284). nih.gov A series of enzymatic reactions transforms this linear molecule into the complex, polycyclic structure of pentalenolactone, with 1-deoxypentalenic acid serving as a key intermediate.
The journey to pentalenolactone begins with the cyclization of farnesyl diphosphate (FPP) to form the parent hydrocarbon of the pentalenolactone family, pentalenene (B1246303). nih.govnih.gov This reaction is catalyzed by the enzyme pentalenene synthase. nih.govebi.ac.ukuniprot.org The crystal structure of pentalenene synthase reveals that it functions as a template, guiding the folding of the farnesyl diphosphate chain and stabilizing the reactive carbocation intermediates formed during the complex cyclization cascade. nih.gov
The conversion of farnesyl diphosphate to pentalenene is a multi-step process initiated by the ionization of the substrate, which is triggered by a metal cofactor. nih.govebi.ac.uk This leads to a series of cyclizations and rearrangements. ebi.ac.ukacs.org Most terpene synthase reactions adhere to Markovnikov's rule for the formation of high-energy carbocation intermediates. acs.org However, pentalenene synthase is a notable exception, as it directs an anti-Markovnikov cyclization. acs.orgnih.gov This is followed by a 1,2-hydride shift to form a humulyl cation intermediate. acs.orgnih.govrsc.org Further intramolecular reactions and a final deprotonation step yield the tricyclic pentalenene. ebi.ac.uk
The stereochemistry of the cyclization is complex. The formation of the C-4,5 bond in pentalenene involves an orthogonal relationship between the carbon-carbon bond being formed and the carbon-hydrogen bond that is ultimately broken. cdnsciencepub.comcdnsciencepub.com
Following the formation of pentalenene, a series of oxidative modifications occur. This compound is a key intermediate in this part of the pathway. nih.govnih.gov It is formed from the oxidation of pentalenene. nih.govnih.gov Once formed, this compound is further hydroxylated by the enzyme PtlH, a non-heme iron/α-ketoglutarate-dependent hydroxylase, to produce 1-deoxy-11β-hydroxypentalenic acid. nih.govnih.govnih.govuniprot.org This new intermediate is then oxidized by the NAD+-dependent dehydrogenase PtlF to yield 1-deoxy-11-oxopentalenic acid. nih.govnih.gov These sequential enzymatic transformations highlight the central role of this compound in the progression towards the final pentalenolactone structure.
The conversion of pentalenene to this compound is not a single-step reaction but involves a series of enzymatic oxidations.
The cytochrome P450 enzyme, CYP183A1, also known as PtlI, is a key player in the oxidation of pentalenene. nih.govnih.gov This heme-dependent monooxygenase catalyzes the stepwise allylic oxidation of pentalenene. nih.govnih.gov The reaction proceeds via pentalen-13-ol to pentalen-13-al. nih.govnih.gov It is believed that PtlI also catalyzes the subsequent oxidation of the aldehyde to the carboxylic acid, this compound. nih.govnih.gov The enzyme binds pentalenene with high affinity. nih.govnih.gov The steady-state kinetic parameters for the initial oxidation of pentalenene to pentalen-13-ol have been determined, with a kcat of 0.503 ± 0.006 min⁻¹ and a Km of 3.33 ± 0.62 μM for pentalenene. nih.govnih.gov
Enzymatic Transformations Leading to this compound
Neopentalenolactone Biosynthesis Pathways
In some organisms, the biosynthetic pathway can diverge to produce neopentalenolactones, which are structurally related to pentalenolactones.
This compound serves as a critical branch point in these pathways. nih.gov In the biosynthesis of neopentalenolactone D, the intermediate 1-deoxy-11-oxopentalenic acid, derived from this compound, undergoes a Baeyer-Villiger oxidation catalyzed by the PtlE enzyme. acs.orgresearchgate.net This reaction represents a new branch of the pentalenolactone biosynthetic pathway, leading to the formation of neopentalenolactone D. acs.orgresearchgate.net
Furthermore, this compound can be hydroxylated at different positions to form shunt metabolites, which are compounds that are not on the direct pathway to the final product. For example, in Streptomyces avermitilis, the cytochrome P450 enzyme CYP105D7 catalyzes the hydroxylation of this compound at the C-1 position to form pentalenic acid. nih.govresearchgate.netgenome.jp In another instance, two shunt metabolites, 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, have been isolated from Streptomyces sp. NRRL S-4. mdpi.com These findings demonstrate that this compound is a versatile intermediate that can be channeled into different biosynthetic routes, leading to a diversity of natural products.
Identification and Characterization of Shunt Metabolites
In the intricate biosynthetic pathway of pentalenolactone antibiotics, not all intermediates proceed linearly to the final product. Some are diverted into alternative pathways, forming what are known as shunt metabolites. These compounds, while not part of the main route to pentalenolactone, provide valuable insights into the metabolic capabilities of the producing organisms and the enzymatic machinery involved. This compound is a key branch point from which several such shunt metabolites are derived.
Pentalenic acid is a well-documented shunt metabolite produced by numerous Streptomyces species alongside pentalenolactone. nih.govebi.ac.ukebi.ac.uk Isotopic labeling studies have definitively shown that pentalenic acid is not a direct precursor to pentalenolactone, confirming its status as a shunt product. nih.gov It is formed through the direct hydroxylation of this compound at the C-1 position. nih.govresearchgate.net
Extensive research in Streptomyces avermitilis has identified the specific enzyme responsible for this conversion. nih.govnih.gov While a 13.4-kb gene cluster (ptl cluster) in S. avermitilis contains most of the genes for pentalenolactone biosynthesis, the enzyme that forms pentalenic acid is notably absent from this cluster. nih.govresearchgate.netnih.gov Instead, the hydroxylation is catalyzed by a cytochrome P450 enzyme, CYP105D7, which is encoded by the sav7469 gene located elsewhere on the chromosome. nih.govnih.govmdpi.com
The role of CYP105D7 was confirmed through gene disruption experiments. When the sav7469 gene was deleted in an S. avermitilis mutant strain, the production of pentalenic acid was eliminated, leading to the accumulation of its direct precursor, this compound. ebi.ac.uknih.gov The production of pentalenic acid was restored when an extra copy of the sav7469 gene was reintroduced into the mutant. ebi.ac.uknih.gov Furthermore, in vitro assays using recombinant CYP105D7 expressed in Escherichia coli demonstrated the direct oxidative conversion of this compound into pentalenic acid. ebi.ac.uknih.gov These findings unambiguously establish CYP105D7 as the enzyme responsible for shunting this compound to pentalenic acid. nih.govnih.gov
| Enzyme | Gene | Organism | Substrate | Product | Key Findings |
| CYP105D7 | sav7469 | Streptomyces avermitilis | This compound | Pentalenic acid | Catalyzes C-1 hydroxylation. nih.gov Gene is located outside the main pentalenolactone biosynthetic cluster. researchgate.net Gene disruption abolishes pentalenic acid production and causes accumulation of this compound. nih.gov |
Beyond the formation of pentalenic acid, this compound serves as a precursor to other, less common shunt metabolites. Through genome mining of Streptomyces sp. NRRL S-4, a strain identified as putatively producing pentalenolactone-type terpenes, two novel sesquiterpenoids were isolated and identified as shunt products derived from this compound. mdpi.combohrium.comnih.gov
The isolated compounds were:
1-deoxy-8α-hydroxypentalenic acid
1-deoxy-9β-hydroxy-11-oxopentalenic acid
The discovery of these metabolites confirmed that the pentalenolactone biosynthetic pathway is functional within Streptomyces sp. NRRL S-4. mdpi.comnih.gov The structures and absolute configurations of these new compounds were determined through comprehensive analysis of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopic data, supported by theoretical calculations. mdpi.combohrium.comresearchgate.net
While the specific enzymes responsible for the formation of these two derivatives from this compound in Streptomyces sp. NRRL S-4 have not yet been experimentally verified, it is hypothesized that cytochrome P450 monooxygenases are likely involved, similar to the formation of pentalenic acid in S. avermitilis. mdpi.com Both 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid were found to exhibit moderate antimicrobial activities against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
| Shunt Metabolite | Source Organism | Method of Identification | Key Findings |
| 1-deoxy-8α-hydroxypentalenic acid | Streptomyces sp. NRRL S-4 | HRESIMS, NMR Spectroscopy, TDDFT/ECD Calculations | Identified as a new sesquiterpenoid shunt metabolite from the pentalenolactone pathway. mdpi.comresearchgate.net Exhibits moderate antibacterial activity. researchgate.net |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Streptomyces sp. NRRL S-4 | HRESIMS, NMR Spectroscopy, TDDFT/ECD Calculations | Identified as a new sesquiterpenoid shunt metabolite from the pentalenolactone pathway. mdpi.comresearchgate.net Exhibits moderate antibacterial activity. researchgate.net |
Iii. Enzymology of 1 Deoxypentalenic Acid Transformations
1-Deoxypentalenic Acid 11β-Hydroxylase (PtlH/PntH; EC 1.14.11.35)
This compound 11β-hydroxylase, encoded by the ptlH gene (also known as pntH or SAV2991), is the enzyme responsible for the stereospecific hydroxylation of this compound at the C-11 position. acs.org This catalytic step is essential for the subsequent formation of the pentalenolactone (B1231341) antibiotic. researchgate.net The enzyme belongs to the superfamily of iron(II)/α-ketoglutarate-dependent dioxygenases. researchgate.netnih.gov
Biochemical Characterization and Reaction Mechanism
PtlH catalyzes the conversion of 1-deoxypentalenate to 1-deoxy-11β-hydroxypentalenate. nih.gov The reaction involves the incorporation of one atom of molecular oxygen into the substrate, while the other oxygen atom is incorporated into the co-substrate, α-ketoglutarate, leading to its oxidative decarboxylation to succinate and carbon dioxide. nih.govwikipedia.org
The catalytic mechanism is consistent with that of other non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.netwikipedia.org This process is initiated by the binding of molecular oxygen to the Fe(II) center in the active site, which is followed by the oxidative decarboxylation of α-ketoglutarate. This sequence of events generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. researchgate.netnih.gov This potent oxidizing species then abstracts a hydrogen atom from the C-11 position of this compound, followed by a hydroxyl radical rebound to complete the hydroxylation and regenerate the Fe(II) state of the enzyme. nih.gov
Cofactor Requirements (e.g., Fe(II), α-ketoglutarate, Oxygen, Ascorbate)
As a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, the catalytic activity of PtlH is strictly dependent on several cofactors:
Fe(II): A ferrous iron atom is located at the catalytic center and is essential for binding oxygen and facilitating the formation of the high-valent ferryl-oxo intermediate. researchgate.netnih.govwikipedia.org
α-ketoglutarate (2-oxoglutarate): This co-substrate is required for the reaction, undergoing oxidative decarboxylation to succinate. acs.orgnih.govwikipedia.org This process is coupled to the activation of molecular oxygen and the hydroxylation of the primary substrate. researchgate.net
Molecular Oxygen (O₂): One atom of diatomic oxygen is incorporated into the this compound substrate, and the other is incorporated into succinate. nih.govwikipedia.org
Ascorbate: While not directly participating in the primary reaction stoichiometry, ascorbate is required for optimal activity. wikipedia.org Its role is presumed to be the maintenance of the active site iron in its reduced Fe(II) state, preventing oxidative inactivation of the enzyme.
Substrate Specificity and Kinetic Parameters
PtlH exhibits specificity for its substrate, this compound. In vitro assays using recombinant PtlH expressed in Escherichia coli have determined its steady-state kinetic parameters. The enzyme demonstrates catalytic efficiency in converting its substrate to the hydroxylated product.
| Parameter | Value |
|---|---|
| kcat | 4.2 ± 0.6 s-1 |
| Km (for this compound) | 0.57 ± 0.19 mM |
Data sourced from You et al., 2006. acs.org
Structural Biology of PtlH
The three-dimensional structure of PtlH from Streptomyces avermitilis has been elucidated through X-ray crystallography, providing significant insights into its function. nih.gov Structures have been determined for the enzyme in complex with its Fe(II) cofactor and the co-substrate α-ketoglutarate, as well as with the non-reactive substrate enantiomer, ent-1-deoxypentalenic acid, at resolutions up to 1.31 Å. nih.gov
| Complex | PDB ID | Resolution (Å) | Space Group |
|---|---|---|---|
| PtlH·Fe·α-ketoglutarate | 2RDN | 1.31 | P21 |
| PtlH·Fe·α-ketoglutarate·ent-1-deoxypentalenic acid | 2RDQ | 1.60 | P21 |
| PtlH·Fe·α-ketoglutarate·ent-1-deoxypentalenic acid | 2RDR | 1.65 | P21212 |
| PtlH·Fe·α-ketoglutarate·ent-1-deoxypentalenic acid | 2RDS | 1.90 | P21 |
Data sourced from You et al., 2007. nih.gov
The active site of PtlH contains the conserved facial triad of amino acid residues that coordinate the Fe(II) ion, which is typical for this class of enzymes. The co-substrate, α-ketoglutarate, binds as a bidentate ligand to the iron center. nih.gov The substrate-binding cavity is predominantly lined with hydrophobic residues, which accommodates the nonpolar structure of this compound. nih.gov
Substrate recognition and proper orientation for catalysis are critically dependent on two arginine residues within the active site. nih.gov These positively charged residues are strategically positioned to interact with the carboxylate group of the substrate, anchoring it in the correct position for stereospecific hydroxylation at the C-11β position. nih.govnih.gov Kinetic analysis of site-directed mutants of these arginine residues has confirmed their essential role in substrate binding. nih.gov The binding of the substrate induces a conformational change in a tyrosine residue (Y142) in the active site, further contributing to the precise positioning of the substrate for catalysis. nih.gov
Mechanistic Insights from Structural Data
Structural data from enzymes involved in the pentalenolactone biosynthetic pathway provide critical insights into the transformation of this compound. While a crystal structure for CYP105D7 in complex with its native substrate this compound is not available, the structure has been resolved in complex with the nonsteroidal anti-inflammatory drug diclofenac. rcsb.org This structure reveals a distal pocket containing four conserved arginine residues (Arg70, Arg81, Arg88, and Arg190) that form a wall of the substrate-binding pocket. rcsb.orgresearchgate.net These positively charged residues are significant for substrate recognition and orientation. rcsb.orgiucr.org
Molecular docking and mutagenesis studies suggest these arginine residues play a crucial role in substrate binding and catalysis. asm.orgresearchgate.net For instance, mutating Arg70 and Arg190 to alanine increased the volume of the substrate access and binding pocket, which significantly enhanced the hydroxylation efficiency for certain non-native substrates like steroids. asm.orgnih.gov This suggests that the architecture of the active site, particularly the arrangement of these charged residues, is a key determinant of the enzyme's substrate specificity and catalytic activity. researchgate.netasm.org The structural data also helps in understanding how the substrate is positioned relative to the heme iron, which is essential for the regio- and stereospecificity of the hydroxylation reaction. rcsb.org
Cytochrome P450 Enzymes Mediating this compound Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are pivotal in the metabolism of a vast array of compounds, including the tailoring steps in the biosynthesis of many natural products. bohrium.comnih.govnih.gov In the biosynthesis of pentalenolactone and related metabolites, specific CYPs are responsible for oxidative modifications of the pentalenene (B1246303) scaffold. researchgate.net
CYP105D7 (SAV_7469) Activity and Mechanism
CYP105D7, encoded by the sav_7469 gene in Streptomyces avermitilis, is a key enzyme that hydroxylates this compound. nii.ac.jpnih.gov Although this enzyme is not located within the main pentalenolactone biosynthetic gene cluster, its activity is crucial for the formation of a specific metabolite derived from the pathway's intermediates. nii.ac.jpnih.gov The enzyme demonstrates substrate promiscuity, as it has been shown to hydroxylate other compounds such as isoflavones and certain steroids, in addition to its native substrate. asm.orgresearchgate.netnih.gov The reaction follows the canonical P450 catalytic cycle, involving substrate binding, electron transfer, and the activation of molecular oxygen to hydroxylate the substrate. asm.org
Role in Pentalenic Acid Formation as a Shunt Product
Genetic and biochemical studies have unambiguously demonstrated that CYP105D7 is responsible for the conversion of this compound to pentalenic acid. nii.ac.jpresearchgate.netnih.gov This conversion is the result of a hydroxylation reaction at the C-1 position of this compound. nih.govnih.gov Pentalenic acid is considered a shunt product because it diverts an intermediate from the main pathway leading to pentalenolactone. nii.ac.jpresearchgate.netnih.gov Disruption of the sav_7469 gene in S. avermitilis abolishes the production of pentalenic acid and leads to the accumulation of this compound. nii.ac.jpresearchgate.netresearchgate.net Conversely, reintroduction of the gene restores pentalenic acid production. nii.ac.jpresearchgate.netnih.gov This confirms the dedicated role of CYP105D7 in creating this metabolic side-product. nih.gov
Electron Transport Partners and Redox Systems (e.g., Ferredoxin, Ferredoxin Reductase)
Like most bacterial P450s (Class I systems), CYP105D7 requires a redox system to transfer electrons from NAD(P)H to its heme center for the activation of molecular oxygen. nih.govepa.gov This system consists of two partner proteins: a ferredoxin (Fd) and a ferredoxin reductase (FdR). nii.ac.jpresearchgate.netnih.gov The ferredoxin reductase, a flavoprotein, accepts electrons from NADH or NADPH and transfers them to the ferredoxin, an iron-sulfur protein. wikipedia.orgnih.govnih.gov The reduced ferredoxin then directly docks with CYP105D7 and delivers the electrons needed for the catalytic cycle. nii.ac.jpresearchgate.net Studies using recombinant proteins have confirmed that the oxidative conversion of this compound by CYP105D7 is dependent on the presence of both ferredoxin and ferredoxin reductase. nii.ac.jpresearchgate.netnih.gov While various redox partners can function, the native partners from S. avermitilis, such as FdxH and FprD, are considered the optimal electron transfer proteins for CYP105D7 activity. nih.gov
Table 1: Electron Transport System for CYP105D7
| Component | Type | Function |
|---|---|---|
| Ferredoxin Reductase (e.g., FprD) | FAD-containing flavoprotein | Accepts two electrons from NAD(P)H. |
| Ferredoxin (e.g., FdxH) | Iron-sulfur [2Fe-2S] protein | Accepts electrons one at a time from FdR and transfers them to the P450. |
| CYP105D7 (SAV_7469) | Heme-containing monooxygenase | Binds substrate and O2; uses electrons to cleave O2 for substrate hydroxylation. |
Spectroscopic Characterization of Enzyme-Substrate Binding (e.g., UV difference binding spectra)
The interaction between CYP105D7 and its substrate, this compound, has been characterized using UV-visible difference spectroscopy. researchgate.net The binding of a substrate to the enzyme's active site often displaces a water molecule coordinated to the heme iron, causing a shift in the iron's spin state from low-spin to high-spin. This change produces a characteristic "Type I" difference spectrum, with a peak near 390 nm and a trough around 420 nm. researchgate.net
When this compound is added to purified CYP105D7, it induces a typical Type I spectral shift, confirming that it binds to the active site. researchgate.net The UV-visible absorption spectrum of the oxidized form of the enzyme shows a Soret peak at 418 nm, indicative of a low-spin state. Upon binding this compound, positive peaks appear in the difference spectrum at 364 nm and 416 nm. researchgate.net The magnitude of this spectral change is dependent on the substrate concentration and can be used to calculate the enzyme's binding affinity (dissociation constant, Kd) for the substrate. researchgate.net
Table 2: Spectroscopic Data for CYP105D7
| State of Enzyme | Soret Peak (nm) | Spin State | Notes |
|---|---|---|---|
| Oxidized (Resting) | 418 | Low-spin | Typical for a water-coordinated heme iron. |
| Substrate-Bound | Shift to ~390 | High-spin | Indicates displacement of the axial water ligand by the substrate. |
| CO-Reduced | 447 | N/A | Characteristic peak confirming the enzyme is correctly folded and functional. researchgate.net |
Other Cytochrome P450s in Related Biosynthetic Pathways
The biosynthesis of pentalenolactone and other sesquiterpenoid natural products often involves multiple cytochrome P450 enzymes that perform various oxidative modifications. nih.govresearchgate.net Within the pentalenolactone gene cluster of S. avermitilis, another P450, PtlI (SAV_2999, CYP183A1), is responsible for an earlier step in the pathway: the three-step oxidation of the C-13 methyl group of pentalenene to form this compound. nih.govnih.gov
In other organisms that produce pentalenolactone, orthologous P450s carry out similar transformations. For example, PntM (CYP161C2) and PenM (CYP161C3) are P450s that catalyze the final, unusual oxidative rearrangement step in the biosynthesis of pentalenolactone from its precursor, pentalenolactone F. nih.govacs.org The study of these related enzymes highlights the evolutionary diversification of P450s to achieve specific and often complex chemical transformations on a common molecular scaffold. nih.govnih.gov
Iv. Genetic and Molecular Biology of 1 Deoxypentalenic Acid Producers
Identification of Gene Clusters (e.g., ptl cluster, pnt cluster)
The genes responsible for the biosynthesis of pentalenolactone (B1231341) and its precursors, including 1-deoxypentalenic acid, are co-located on the chromosome in distinct biosynthetic gene clusters (BGCs). The identification and sequencing of these clusters have been fundamental to understanding the biosynthetic pathway. Several homologous clusters have been identified in different Streptomyces species.
In Streptomyces avermitilis, a 13.4-kb gene cluster, designated the ptl cluster , was identified. nih.gov This cluster contains 13 unidirectionally transcribed open reading frames (ORFs) that constitute the apparent biosynthetic operon for pentalenolactone. nih.gov The functionality of this cluster was confirmed when its deletion from S. avermitilis completely abolished the production of pentalenolactone metabolites. nih.gov Conversely, when this intact cluster was transferred to Streptomyces lividans 1326, a species that does not naturally produce these compounds, the transformed strain began to produce pentalenic acid. nih.gov
Analogous clusters have been characterized in other pentalenolactone-producing species. In Streptomyces exfoliatus UC5319 and Streptomyces arenae TÜ469, two closely related 13-kb gene clusters, named the pen and pnt clusters respectively, were isolated and sequenced. nih.gov These clusters each contain 11 ORFs that share a high degree of mutual sequence similarity, with an average of over 90% identity between their orthologous gene products. nih.gov More recently, genome mining of Streptomyces sp. NRRL S-4 led to the identification of another pentalenolactone-type BGC, designated the pll cluster , which shows high similarity in gene organization and sequence to the pnt cluster from S. arenae. mdpi.com
| Gene Cluster | Producing Organism | Size (approx.) | Number of ORFs | Key Features |
|---|---|---|---|---|
| ptl cluster | Streptomyces avermitilis | 13.4 kb | 13 | Deletion abolishes metabolite production; confers pentalenic acid production to S. lividans. nih.gov |
| pen cluster | Streptomyces exfoliatus UC5319 | 13 kb | 11 | High sequence similarity to the pnt cluster. nih.gov |
| pnt cluster | Streptomyces arenae TÜ469 | 13 kb | 11 | High sequence similarity to the pen cluster. nih.gov |
| pll cluster | Streptomyces sp. NRRL S-4 | Not specified | Not specified | Identified via genome mining; similar to the pnt cluster. mdpi.com |
Characterization of Biosynthetic Genes (e.g., ptlH, ptlI, sav2991, sav2999, sav7469)
The functional characterization of individual genes within these clusters has been achieved through a combination of sequence analysis, heterologous expression, and enzymatic assays. These studies have elucidated the specific roles of several key enzymes in the transformation of the initial hydrocarbon precursor, pentalenene (B1246303), to this compound and its subsequent derivatives.
ptlI (sav2999): This gene, found within the ptl cluster, encodes a cytochrome P450 monooxygenase (CYP183A1). nih.govnih.gov The PtlI enzyme is responsible for the multi-step oxidation of the C-13 methyl group of pentalenene. nih.gov Through stepwise allylic oxidation, it converts pentalenene first to pentalen-13-ol and then to pentalen-13-al. nih.gov Further oxidation is believed to yield this compound. nih.govnih.gov
ptlH (sav2991): Located in the ptl cluster, the ptlH gene encodes a non-heme iron, α-ketoglutarate-dependent hydroxylase. nih.govdrugbank.com The enzyme PtlH catalyzes the stereospecific hydroxylation of this compound at the C-11 position, converting it to (-)-11β-hydroxy-1-deoxypentalenic acid. drugbank.comfigshare.com The ortholog in the pnt cluster, PntH, performs the same function. mdpi.comnih.gov
sav7469: Unlike the other genes, sav7469 is not located within the primary ptl biosynthetic gene cluster in S. avermitilis. nih.gov It encodes another cytochrome P450, CYP105D7. nih.govresearchgate.net This enzyme is responsible for the hydroxylation of this compound to produce pentalenic acid, which is considered a shunt metabolite, diverting the intermediate from the main pathway leading to pentalenolactone. nih.govresearchgate.net The disruption of sav7469 leads to the accumulation of this compound, confirming its role in this side reaction. researchgate.net
| Gene | Organism | Encoded Enzyme | Substrate | Product | Function |
|---|---|---|---|---|---|
| ptlI (sav2999) | S. avermitilis | Cytochrome P450 (CYP183A1) | Pentalenene | This compound (via intermediates) | Catalyzes the three-step oxidation of the pentalenene C-13 methyl group. nih.govnih.gov |
| ptlH (sav2991) | S. avermitilis | Non-heme iron hydroxylase | This compound | 1-Deoxy-11β-hydroxypentalenic acid | Hydroxylates this compound at the C-11 position. drugbank.comfigshare.com |
| sav7469 | S. avermitilis | Cytochrome P450 (CYP105D7) | This compound | Pentalenic acid | Catalyzes the formation of a shunt metabolite. nih.govresearchgate.net |
Genetic Engineering Approaches for Pathway Elucidation and Manipulation
Genetic manipulation of the producing organisms has been an indispensable tool for both deciphering the biosynthetic pathway and for engineering strains with altered metabolic profiles.
Targeted gene deletion is a powerful strategy to probe gene function. The deletion of the entire 13.4-kb ptl cluster from S. avermitilis resulted in a mutant strain incapable of producing any pentalenolactone-related metabolites, unequivocally proving the cluster's role in the pathway. nih.govfigshare.com
More specific gene knockouts have been used to elucidate the roles of individual enzymes. For instance, the disruption of the sav7469 gene in S. avermitilis abolished the production of the shunt product pentalenic acid and led to the accumulation of the substrate, this compound. researchgate.net The production of pentalenic acid was subsequently restored by reintroducing an extra copy of the sav7469 gene into the deletion mutant, a process known as complementation. researchgate.net Similar gene deletion and complementation studies have been performed for other genes in the pathway, such as penD and pntD in their respective organisms, which were shown to accumulate pentalenolactone D. nih.gov
To study enzymes in isolation, away from the complex metabolic background of their native host, individual genes are often expressed in a well-characterized model organism like Escherichia coli. This approach has been crucial for confirming the biochemical function of several enzymes in the this compound pathway.
For example, the ptlA gene (SAV2998) from the ptl cluster was expressed in E. coli, and the resulting purified protein was confirmed to be a pentalenene synthase, the enzyme that catalyzes the first committed step in the pathway. nih.govfigshare.com Similarly, the PtlH hydroxylase and the PtlI cytochrome P450 were cloned and expressed in E. coli, which allowed for in vitro assays to determine their specific substrates and products. nih.govdrugbank.com The dehydrogenase PtlF and the cytochrome P450 CYP105D7 (sav7469) were also functionally characterized following their expression and purification from E. coli. researchgate.netnih.gov
With the decreasing cost of whole-genome sequencing, genome mining has emerged as a potent strategy for discovering novel natural products and the BGCs that produce them. nih.gov This approach involves scanning sequenced genomes for gene clusters predicted to synthesize specific classes of compounds.
A clear example of this strategy's success is the investigation of Streptomyces sp. NRRL S-4. mdpi.comnih.gov Its genome was sequenced and analyzed, revealing a BGC predicted to produce pentalenolactone-type terpenes. nih.gov Guided by this genomic data, a chemical investigation of the strain's culture extracts was undertaken. This led to the successful isolation and characterization of two previously unknown shunt metabolites of the pentalenolactone pathway: 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid. mdpi.com This work demonstrates how genome mining can directly guide the discovery of novel chemical diversity within a known metabolite family. nih.gov
Transcriptional Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound is tightly regulated at the transcriptional level to ensure it occurs at the appropriate time in the organism's life cycle and in response to specific environmental cues. In the pen and pnt gene clusters of S. exfoliatus and S. arenae, orthologous genes, penR and pntR, have been identified that encode transcriptional regulators.
These regulators belong to the MarR/SlyA family of proteins. Current models suggest that these regulators act as pathway-specific activators. For instance, PenR is proposed to activate the transcription of the biosynthetic operons within the pen cluster while simultaneously repressing its own transcription. A similar role is predicted for PntR in the pnt cluster.
Furthermore, the regulation appears to be subject to feedback control. Pentalenolactone itself and other late-stage biosynthetic intermediates can act as ligands, binding to the PenR or PntR proteins. This binding is thought to reduce the regulator's affinity for its DNA binding sites, thereby attenuating the activation of the biosynthetic genes. This mechanism allows the cell to down-regulate the pathway when the concentration of the final product is sufficiently high.
V. Synthetic and Semisynthetic Approaches to 1 Deoxypentalenic Acid and Its Analogs
Total Synthesis Strategies for 1-Deoxypentalenic Acid
The total synthesis of this compound, often pursued alongside its parent compound pentalenene (B1246303) and the related pentalenic acid, has been achieved through various innovative strategies. These routes are characterized by their clever construction of the angularly fused tricyclic carbon skeleton.
One notable approach to the total synthesis of (±)-1-deoxypentalenic acid involves an intramolecular double Michael reaction as a key step. rsc.org This strategy commenced with 4,4-dimethylcyclopent-2-enone and, through a six-step sequence, assembled a bis-enone precursor. rsc.org The crucial tricyclization was achieved by treating this precursor with chlorotrimethylsilane, triethylamine, and zinc chloride, which furnished a tricyclo[7.3.0.0]dodecanedione intermediate. This intermediate was then elaborated to (±)-1-deoxypentalenic acid, as well as (±)-pentalenene and (±)-pentalenic acid, following a ring contraction. rsc.orgrsc.org
Another elegant strategy employed an intramolecular photocycloaddition-cyclobutane fragmentation sequence. acs.orgresearchgate.net This synthesis began with methyl isobutyrate and utilized a novel conjugate addition-cycloacylation reaction on an acetylenic diester to form a 1,6-diene. researchgate.net A highly stereoselective photocycloaddition of this diene established three of the required stereocenters. Subsequent reductive cleavage of a cyclobutane (B1203170) bond yielded a functionalized spirobicyclo[4.4]nonanone, which served as a pivotal intermediate. Through differential functionalization of this intermediate, stereocontrolled routes to racemic pentalenene, pentalenic acid, and this compound were successfully developed. researchgate.net
A summary of key synthetic intermediates is provided in the table below.
| Starting Material | Key Intermediate(s) | Key Reaction(s) | Final Product(s) |
| 4,4-dimethylcyclopent-2-enone | Bis-enone, Tricyclo[7.3.0.0]dodecanedione | Intramolecular double Michael reaction, Ring contraction | (±)-1-Deoxypentalenic acid, (±)-Pentalenene, (±)-Pentalenic acid |
| Methyl isobutyrate | 1,6-Diene diester, Functionalized spirobicyclo[4.4]nonanone | Conjugate addition-cycloacylation, Intramolecular photocycloaddition, Reductive cyclobutane cleavage | (±)-1-Deoxypentalenic acid, (±)-Pentalenene, (±)-Pentalenic acid |
Achieving the correct relative stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. In the intramolecular double Michael reaction approach, the stereochemical outcome is largely dictated by the conformational constraints of the transition state during the cyclization cascade. rsc.org
The photocycloaddition strategy offers a high degree of stereochemical control. The facial selectivity of the [2+2] cycloaddition is governed by the steric and electronic nature of the dienophile and the diene, leading to the formation of specific stereoisomers. researchgate.net The subsequent fragmentation of the cyclobutane ring is also designed to proceed with predictable stereochemistry, ensuring the correct configuration of the newly formed stereocenters. The use of chiral auxiliaries, chiral catalysts, or stereoselective reactions are common strategies to control stereochemistry in such complex syntheses. numberanalytics.comrijournals.com
Regioselectivity, or the control of the site of bond formation, is also a key consideration. In the double Michael addition, the regioselectivity is inherent to the reactivity of the enone systems. In the photocycloaddition-fragmentation route, the regioselectivity of the initial cycloaddition and the subsequent cleavage are crucial for the successful construction of the target molecule. acs.orgresearchgate.net
Chemoenzymatic Synthesis of this compound and Derivatives
Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.govmdpi.com This approach has proven valuable for the production of this compound and its analogs, leveraging enzymes from the pentalenolactone (B1231341) biosynthetic pathway. rsc.org
Several enzymes from the pentalenolactone biosynthetic gene cluster in Streptomyces species have been identified and characterized, enabling their use as biocatalysts.
PtlH , a non-heme iron dioxygenase from Streptomyces avermitilis, is a key enzyme in the biosynthetic pathway. nih.govebi.ac.uk It catalyzes the hydroxylation of this compound at the C-11 position to produce 1-deoxy-11β-hydroxypentalenic acid. nih.govebi.ac.uk Recombinant PtlH has been expressed in Escherichia coli and its activity has been demonstrated in vitro. ebi.ac.uk The enzyme requires Fe(II), α-ketoglutarate, and O₂ as cofactors and exhibits a high degree of stereospecificity. ebi.ac.ukresearchgate.net
CYP105D7 , a cytochrome P450 enzyme from S. avermitilis, is responsible for the conversion of this compound into pentalenic acid, which is considered a shunt metabolite. nih.govresearchgate.net Deletion of the gene encoding CYP105D7 in S. avermitilis leads to the accumulation of this compound. nih.gov The recombinant CYP105D7 enzyme, in the presence of electron transport partners like ferredoxin and ferredoxin reductase, can efficiently catalyze the hydroxylation of this compound to pentalenic acid both in vivo and in vitro. nih.govresearchgate.net
The functions of these enzymes are summarized in the table below.
| Enzyme | Organism of Origin | Enzyme Class | Substrate | Product |
| PtlH | Streptomyces avermitilis | Non-heme iron dioxygenase | This compound | 1-Deoxy-11β-hydroxypentalenic acid |
| CYP105D7 | Streptomyces avermitilis | Cytochrome P450 | This compound | Pentalenic acid |
Precursor-directed biosynthesis is a powerful technique that involves feeding synthetic analogs of natural biosynthetic intermediates to a microorganism, which then incorporates these analogs into new, unnatural natural products. dss.go.thnih.govmdpi.comresearchgate.net This approach has been successfully applied in various polyketide and non-ribosomal peptide biosynthetic pathways and holds promise for generating analogs of this compound. nih.govnih.gov
By feeding chemically synthesized derivatives of early precursors in the pentalenolactone pathway, such as modified farnesyl pyrophosphate analogs or derivatives of pentalenene, to engineered strains of Streptomyces that are blocked at specific points in the pathway, it is possible to generate novel pentalenolactone-related compounds. rsc.org This strategy allows for the exploration of the substrate flexibility of the downstream enzymes and the creation of a library of new molecules with potentially altered biological activities.
Synthesis of Labeled Precursors for Mechanistic Studies (e.g., Isotopic Labeling)
To elucidate the intricate mechanisms of the enzymes involved in the biosynthesis of this compound and to trace the flow of atoms through the pathway, the synthesis of isotopically labeled precursors is essential. nih.govsilantes.comchemrxiv.org
The synthesis of stable isotope-labeled versions of biosynthetic intermediates, such as ¹³C- or ²H-labeled farnesyl pyrophosphate or pentalenene, allows for their use in feeding experiments with wild-type or mutant strains of Streptomyces. The incorporation of the isotopic labels into the final products can then be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This information is invaluable for confirming the proposed biosynthetic pathway and for understanding the detailed mechanisms of the individual enzymatic transformations. For instance, the mechanism of pentalenene synthase, the enzyme that catalyzes the cyclization of farnesyl diphosphate (B83284), has been studied using labeled precursors. rsc.org Similarly, isotopically labeled this compound can be synthesized to probe the mechanism of enzymes like PtlH and CYP105D7. ebi.ac.ukresearchgate.net
Vi. Advanced Analytical and Spectroscopic Research on 1 Deoxypentalenic Acid
High-Resolution Mass Spectrometry (HRESIMS) for Metabolite Characterization
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for the characterization of novel metabolites derived from 1-deoxypentalenic acid. Its power lies in providing highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This is a critical first step in identifying previously uncharacterized compounds.
In the study of pentalenolactone (B1231341) biosynthesis, HRESIMS has been instrumental. For instance, when investigating the function of specific enzymes like the cytochrome P450 CYP105D7 from Streptomyces avermitilis, HRESIMS is used to analyze the reaction products. This enzyme is responsible for the hydroxylation of this compound to pentalenic acid. researchgate.net By comparing the high-resolution mass spectra of the substrate and the product, researchers can confirm the addition of an oxygen atom, a key piece of evidence for the enzyme's function. The precise mass data obtained from HRESIMS, often with sub-ppm accuracy, helps to distinguish between potential molecular formulas, thereby guiding the subsequent structural elucidation by NMR. researchgate.netmdpi.com This technique is routinely applied in genome mining efforts to identify novel natural products from actinobacteria, where the structures of new compounds are proposed based on HRESIMS and NMR data. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including this compound and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, the number and type of attached protons, and the connectivity between atoms. weebly.comresearchgate.net
The analysis of 1D ¹H and ¹³C NMR spectra is the foundation of structural characterization. researchgate.net The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. mun.cabhu.ac.in For complex molecules like the derivatives of this compound, these spectra can be crowded, but they provide essential clues. For example, the chemical shifts in the ¹³C spectrum can indicate the presence of carbonyl groups, double bonds, and different types of aliphatic carbons. bhu.ac.innih.gov
The following table presents representative, though not exhaustive, ¹H and ¹³C NMR data for compounds structurally related to this compound, illustrating the type of information gathered from these analyses.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 1 | 45.8 | 2.55 (m) |
| 2 | 141.2 | 6.80 (d, 2.5) |
| 3 | 134.5 | |
| 4 | 50.1 | 2.80 (m) |
| 5 | 35.2 | 1.85 (m), 1.60 (m) |
| 6 | 42.1 | 2.10 (m) |
| 7 | 48.9 | 2.95 (m) |
| 8 | 175.1 | |
| 9 | 21.5 | 1.15 (d, 7.0) |
| 10 | 15.9 | 1.05 (d, 7.0) |
| 11 | 20.5 | 1.70 (s) |
| Note: This table is a composite representation based on published data for pentalenolactone-family compounds and does not represent a single specific molecule. Actual values vary depending on the exact structure and solvent. |
To overcome the complexities of 1D spectra, researchers employ a variety of 2D NMR experiments. weebly.commdpi.com These techniques correlate different nuclei, allowing for the unambiguous assembly of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is fundamental for tracing out proton networks within the molecule. emerypharma.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning proton signals to their respective carbons. mdpi.comemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting different spin systems, particularly across quaternary carbons (which have no attached protons) and carbonyl groups, thereby assembling the complete carbon framework. emerypharma.comlibretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining the relative stereochemistry of a molecule by revealing through-space proximities. mdpi.com
Through the combined interpretation of these spectra, the planar structure and relative configuration of this compound derivatives can be meticulously pieced together. nih.gov
In recent years, computational methods have become an indispensable tool for validating proposed structures. nih.gov This involves calculating the theoretical NMR chemical shifts for a proposed molecular structure using Density Functional Theory (DFT) and comparing them to the experimental values. mdpi.com A strong correlation between the calculated and experimental shifts provides powerful evidence for the correctness of the assigned structure. csic.es
This method is particularly valuable when dealing with complex stereoisomers, where multiple structures are possible. By calculating the expected NMR data for each potential isomer, researchers can determine which one best fits the experimental data. frontiersin.org The accuracy of these predictions has improved significantly with the development of better density functionals and basis sets, often resulting in mean average errors of less than 1.5 ppm for ¹³C and 0.2 ppm for ¹H shifts. mdpi.comfrontiersin.org This computational validation step greatly reduces the risk of structural misassignment. csic.es
Time-Dependent Density Functional Theory/Electronic Circular Dichroism (TDDFT/ECD) Calculations for Absolute Configuration Assignment
While NMR can establish the relative stereochemistry of a chiral molecule, determining its absolute configuration (distinguishing between enantiomers) requires a chiroptical technique. The combination of experimental Electronic Circular Dichroism (ECD) spectroscopy and theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) has become a reliable method for this purpose. nih.gov
The process involves measuring the experimental ECD spectrum of the chiral molecule. researchgate.net Concurrently, the theoretical ECD spectra for both possible enantiomers of the proposed structure are calculated using TDDFT. core.ac.uk The absolute configuration is then assigned by matching the experimental spectrum with one of the calculated spectra. researchgate.net A good agreement in the sign and position of the Cotton effects provides a confident assignment of the molecule's absolute stereochemistry. researchgate.net This approach has been successfully used to elucidate the absolute configurations of various natural products, including those related to the pentalenolactone family. researchgate.netmdpi.com
Chromatographic Methods in Research (e.g., GC-MS, HPLC, LC-MS/MS) for Isolation and Analysis of Biosynthetic Intermediates
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its biosynthetic intermediates from complex mixtures like microbial fermentation broths. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds. chemrxiv.org In the context of pentalenolactone biosynthesis, GC-MS is particularly useful for detecting early-stage, more volatile intermediates like the sesquiterpene hydrocarbon pentalenene (B1246303). Often, derivatization is required to increase the volatility of less volatile compounds before analysis. chemrxiv.org
High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for the purification and isolation of natural products. It separates compounds based on their polarity using various stationary phases (e.g., C18) and mobile phase gradients. creative-proteomics.com Fractions are collected and can be subjected to further spectroscopic analysis (NMR, MS) for structure elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This hyphenated technique combines the powerful separation of HPLC with the sensitive and selective detection of mass spectrometry. springernature.com LC-MS is widely used for metabolite profiling, allowing researchers to rapidly screen microbial extracts for known and unknown compounds related to the this compound pathway. chromatographyonline.com Tandem mass spectrometry (MS/MS) provides fragmentation data that aids in the tentative identification of metabolites before they are isolated for full structural characterization. nih.gov This approach is crucial for understanding the metabolic network and identifying shunt products or minor intermediates. mdpi.compharmaron.com
Spectroscopic Techniques for Enzyme-Substrate Interaction Studies (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely used technique for investigating the interactions between enzymes and their substrates. nih.gov This non-destructive method provides valuable insights into binding events, conformational changes, and the kinetics of enzymatic reactions. nih.govwiley.com The principle of UV-Vis spectroscopy lies in the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by molecules containing chromophores. msu.edu In the context of enzyme-substrate studies, changes in the absorbance spectrum upon the addition of a substrate to an enzyme solution can signify the formation of an enzyme-substrate complex. wiley.com
One of the primary applications of UV-Vis spectroscopy in this area is difference spectroscopy. This method involves recording the spectrum of the enzyme alone and then subtracting it from the spectrum of the enzyme in the presence of its substrate. The resulting difference spectrum highlights changes caused by the binding event. For heme-containing enzymes like cytochromes P450, substrate binding in the active site often displaces a water molecule coordinated to the heme iron, leading to a change in the spin state of the iron. This change is readily observable in the UV-Vis spectrum, typically as a shift in the Soret peak. researchgate.net A "Type I" spectral shift, characterized by a blue shift of the Soret peak from around 420 nm to approximately 390 nm, is indicative of the substrate binding and the displacement of the water ligand. researchgate.netresearchgate.net
By systematically titrating an enzyme solution with increasing concentrations of a substrate and recording the corresponding changes in absorbance, a saturation curve can be generated. nih.gov This allows for the determination of the dissociation constant (KD), a measure of the affinity of the substrate for the enzyme. nih.gov Furthermore, by monitoring the change in absorbance over time as the substrate is converted to a product, the steady-state kinetic parameters of the reaction, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat), can be calculated. wiley.com
Detailed Research Findings:
In the biosynthesis of pentalenolactone, the enzyme CYP105D7 from Streptomyces avermitilis has been identified as responsible for the hydroxylation of this compound to form pentalenic acid. nih.gov The interaction between this compound and CYP105D7 has been characterized using UV-Vis difference spectroscopy.
The binding of this compound to the ferric, low-spin form of CYP105D7, which exhibits a Soret peak at 418 nm, induces a characteristic Type I spectral shift. nih.gov This is observed as a positive peak at 364 nm and a negative peak at 416 nm in the difference spectrum. nih.gov These spectral changes indicate that this compound binds to the active site of CYP105D7, causing a shift of the heme iron to a high-spin state. researchgate.netnih.gov
Titration experiments, where increasing concentrations of this compound (from 0 to 100 μM) were added to a solution of CYP105D7 (1.1 μM), allowed for the determination of the binding affinity. nih.gov By plotting the change in absorbance (ΔA364-416) against the substrate concentration, a dissociation constant (KD) was calculated. nih.gov
The steady-state kinetic parameters for the CYP105D7-catalyzed hydroxylation of this compound were also determined by monitoring the reaction. The enzyme exhibits Michaelis-Menten kinetics, and the key parameters have been quantified. nih.gov
Another enzyme in the pentalenolactone biosynthetic pathway that interacts with this compound is the non-heme iron dioxygenase PtlH. nih.govacs.org This enzyme catalyzes the hydroxylation of this compound to 1-deoxy-11β-hydroxypentalenic acid. nih.gov While detailed UV-Vis binding studies for this interaction are less common, kinetic assays have been performed. In a coupled assay, the activity of the dehydrogenase PtlF on the product of the PtlH reaction was monitored by the increase in NADH absorbance at 340 nm, indirectly confirming the activity of PtlH on this compound. nih.gov The steady-state kinetic parameters for the PtlH-catalyzed reaction have been determined through other methods, such as calibrated GC-MS. acs.org
Data Tables
The following tables summarize the key findings from spectroscopic and kinetic analyses of enzymes that interact with this compound.
Table 1: Spectroscopic Binding Parameters for the Interaction of this compound with CYP105D7 This table presents the data derived from UV-Vis difference spectroscopy titrations. Data sourced from reference nih.gov.
| Parameter | Value | Description |
| Enzyme | CYP105D7 | A cytochrome P450 from S. avermitilis. |
| Substrate | This compound | The molecule binding to the enzyme's active site. |
| Spectral Shift Type | Type I | Indicative of substrate binding to a heme P450. |
| Difference Peak (max) | 364 nm | The wavelength of maximum positive absorbance change. |
| Difference Trough (min) | 416 nm | The wavelength of maximum negative absorbance change. |
| ΔAmax | 0.067 ± 0.001 | The maximum observed change in absorbance upon saturation. |
| Dissociation Constant (KD) | 7.3 ± 0.7 µM | A measure of the binding affinity between the enzyme and substrate. |
Table 2: Steady-State Kinetic Parameters for Enzyme-Catalyzed Reactions of this compound This table details the kinetic constants for the enzymatic conversion of this compound by CYP105D7 and PtlH. Data for CYP105D7 and PtlH sourced from references nih.gov and acs.org respectively.
| Enzyme | Product | Km | kcat |
| CYP105D7 | Pentalenic acid | 27.2 ± 2.5 µM | 0.116 ± 0.003 s⁻¹ |
| PtlH | 1-Deoxy-11β-hydroxypentalenic acid | 0.57 ± 0.19 mM | 4.2 ± 0.6 s⁻¹ |
Vii. Biotechnological and Metabolic Engineering Prospects
Enhanced Production of 1-Deoxypentalenic Acid and its Derivatives
The microbial synthesis of sesquiterpenes, including this compound, from renewable feedstocks is an attractive alternative to chemical synthesis or extraction from natural sources. nih.gov Metabolic engineering strategies have been developed to improve the yields of these compounds in various microbial hosts.
A primary strategy involves the heterologous expression of the pentalenolactone (B1231341) (ptl) gene cluster, or parts of it, in well-characterized host organisms. The entire ptl cluster from Streptomyces avermitilis has been successfully transferred into Streptomyces lividans, a host that does not naturally produce these compounds, resulting in the generation of pentalenic acid, a direct derivative of this compound. nih.govnih.govnih.gov The industrial microorganism S. avermitilis itself has been engineered to serve as a versatile host for expressing biosynthetic gene clusters, benefiting from its optimized machinery for supplying metabolic precursors. researchgate.netnih.gov
Further enhancements focus on optimizing the host's central metabolism to increase the supply of the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). mdpi.com Engineering strategies in hosts like Escherichia coli and Saccharomyces cerevisiae often involve the overexpression of genes in the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or the introduction of the heterologous mevalonate (B85504) (MVA) pathway, which can lead to higher terpenoid synthesis efficiency. mdpi.comlbl.govfrontiersin.org For instance, the heterologous production of pentalenene (B1246303), the direct hydrocarbon precursor to this compound, was achieved in the fast-growing bacterium Vibrio natriegens by integrating the MVA pathway, reaching a titer of 39.4 mg/L under optimized conditions. mdpi.com
Specific mutations and gene deletions in the native host can also channel metabolic flux towards the desired product. In S. avermitilis, disrupting the gene sav7469 (encoding the enzyme CYP105D7) abolished the production of pentalenic acid and led to the accumulation of this compound. nih.gov This demonstrates that targeted gene knockouts can be a powerful tool for accumulating specific intermediates. Reintroducing an extra copy of the sav7469 gene, along with its necessary electron-transport partners, restored the production of pentalenic acid, highlighting the importance of a systems-level approach to engineering. nih.govnih.gov
| Engineered Host | Genetic Modification | Target Compound | Key Finding | Reference |
|---|---|---|---|---|
| Streptomyces lividans 1326 | Transfer of the entire ptl gene cluster from S. avermitilis | Pentalenic acid | Successfully demonstrated heterologous production of a pentalenolactone-related metabolite in a naïve host. | nih.govnih.gov |
| Streptomyces avermitilis SUKA11 | Deletion of sav7469 (CYP105D7) from a strain carrying the ptl cluster | This compound | Disruption of the hydroxylase gene led to the accumulation of the precursor, this compound. | nih.gov |
| Vibrio natriegens | Integration of a heterologous MVA pathway and pentalenene synthase (pents) gene | Pentalenene | Achieved a production of 39.4 mg/L, establishing a novel chassis for sesquiterpene synthesis. | mdpi.com |
| Escherichia coli | Heterologous expression of pentalenene synthase | Pentalenene | Demonstrated the feasibility of producing the sesquiterpene hydrocarbon precursor in a common microbial host. | nih.gov |
Engineered Biosynthetic Pathways for Novel Sesquiterpenoids
The enzymes of the pentalenolactone pathway, particularly terpene synthases, are powerful biocatalysts capable of generating significant molecular diversity. beilstein-journals.orgplos.org Pentalenene synthase (PtlA), which catalyzes the cyclization of FPP to pentalenene, initiates a complex carbocation cascade. nih.govnih.govebi.ac.uk The inherent promiscuity of such enzymes—their ability to accept non-native substrates—opens avenues for creating novel sesquiterpenoid structures not found in nature. beilstein-journals.orghznu.edu.cn
By supplying chemically synthesized, non-natural FPP analogues to terpene synthases, researchers can generate a wide array of new molecules. hznu.edu.cnacs.orgresearchgate.net For example, when pentalenene synthase was incubated with a 9-oxy-FPP ether derivative, it produced new tetrahydrofurano terpenoids, demonstrating its ability to process modified substrates and form unusual cyclic ether structures. beilstein-journals.orgacs.org This chemoenzymatic approach bypasses the need to engineer entire metabolic pathways for alternative substrates. hznu.edu.cn
Furthermore, the discovery and characterization of new terpene synthases from the vast genomic data of bacteria like Streptomyces provide a rich resource for novel compound generation. plos.orgpnas.org Genome mining efforts have identified numerous putative terpene synthase genes whose functions are unknown. nih.gov By expressing these cryptic genes in engineered host strains capable of high-level FPP production, their products can be identified. nih.govplos.org This strategy has led to the identification of several new bacterial terpenoids. plos.org Computational modeling, guided by the structure of known synthases like pentalenene synthase, can help predict the function and potential products of newly discovered enzymes, accelerating the discovery process. pnas.org
| Enzyme | Strategy | Substrate | Novel Product Class | Key Finding | Reference |
|---|---|---|---|---|---|
| Pentalenene Synthase (PenA) | Chemoenzymatic Synthesis | 9-oxy-FPP ether derivative | Tetrahydrofurano terpenoids | Demonstrated that a canonical terpene synthase can accept an ether-containing substrate to form novel oxa-terpenoids. | beilstein-journals.orgacs.org |
| Various Bacterial Terpene Synthases | Genome Mining & Heterologous Expression | Farnesyl Diphosphate (FPP) | Aromandendrene, acora-3,7(14)-diene, longiborneol | Identified novel bacterial sesquiterpenes by expressing previously uncharacterized synthases in an engineered E. coli host. | plos.org |
| Terpene Synthase from S. clavuligerus (B5GLM7) | Computational-Guided Discovery | Farnesyl Diphosphate (FPP) | Linear triquinane ((5S,7S,10R,11S)-cucumene) | Successfully predicted and experimentally confirmed the function of a novel terpene synthase that produces a previously unknown bacterial skeleton. | pnas.org |
Biotransformation Applications of Enzymes Involved in this compound Metabolism
Enzymes that act upon this compound and its precursors have demonstrated significant potential as biocatalysts for industrial biotransformations. These enzymes, particularly cytochrome P450 monooxygenases, often exhibit broad substrate specificity, allowing them to perform regio- and stereospecific modifications on a variety of molecules. oup.com
The enzyme CYP105D7 from S. avermitilis, which hydroxylates this compound to pentalenic acid, is a notable example. nih.govnih.gov This P450 has been shown to be a promiscuous catalyst, capable of hydroxylating a range of other compounds, including flavonoids (naringenin), pharmaceuticals (diclofenac), and statins (compactin). asm.orgasm.org More recently, it was discovered that CYP105D7 can hydroxylate various steroids, such as testosterone (B1683101) and progesterone, at specific positions (2β and 16β). asm.org Although the wild-type enzyme showed low conversion rates for steroids, structure-guided protein engineering of key arginine residues in the active site significantly enhanced its catalytic efficiency, increasing the conversion of testosterone by nearly nine-fold. asm.org This highlights its potential for producing valuable hydroxylated steroid derivatives.
Another key enzyme, this compound 11β-hydroxylase (PtlH), is a non-heme iron dioxygenase that converts this compound to 1-deoxy-11β-hydroxypentalenate. wikipedia.orguniprot.org This enzyme performs a highly specific hydroxylation reaction that is crucial for the biosynthesis of pentalenolactone antibiotics. nih.govuniprot.org Its specificity could be harnessed for targeted C-H activation on similar molecular scaffolds.
Pentalenene synthase itself can also be viewed as a tool for biotransformation. As mentioned, its use in converting synthetic FPP analogues into complex cyclic products represents a powerful method for generating novel chemical entities with potential applications as fragrances or pharmaceuticals. acs.orgresearchgate.net
| Enzyme | Enzyme Type | Natural Reaction | Biotransformation Application | Substrate Examples | Reference |
|---|---|---|---|---|---|
| CYP105D7 | Cytochrome P450 Monooxygenase | This compound → Pentalenic acid | Regio- and stereoselective hydroxylation | Steroids (Testosterone, Progesterone), Diclofenac, Naringenin, Compactin | nih.govoup.comasm.orgasm.org |
| PtlH | Non-heme Fe(II)/α-ketoglutarate-dependent Dioxygenase | This compound → 1-Deoxy-11β-hydroxypentalenate | Specific C-H bond hydroxylation | This compound | nih.govwikipedia.orguniprot.org |
| Pentalenene Synthase (PtlA/PenA) | Terpene Synthase (Class I) | Farnesyl Diphosphate → Pentalenene | Chemoenzymatic synthesis of novel cyclic terpenoids | Non-natural FPP analogues (e.g., 9-oxy-FPP) | beilstein-journals.orgacs.org |
Viii. Concluding Perspectives and Future Research Directions
Unresolved Questions in 1-Deoxypentalenic Acid Biosynthesis and Metabolism
Despite the characterization of the main enzymatic steps leading to and from this compound, several aspects of its biosynthesis and metabolic fate remain enigmatic. A primary area of uncertainty involves the regulation and diversification of the pentalenolactone (B1231341) pathway.
Key unresolved questions include:
The Role of Shunt Pathways: The isolation of various metabolites, such as 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid from Streptomyces sp. NRRL S-4, confirms the existence of active shunt pathways branching off from this compound. mdpi.combohrium.com The specific enzymes responsible for these hydroxylations have not been definitively identified, although cytochrome P450 (CYP) enzymes are suspected to be involved. mdpi.com Understanding the physiological triggers and regulatory mechanisms that divert this compound from the main pentalenolactone pathway into these shunt pathways is a significant challenge.
Enzymatic Specificity and Regulation: The enzyme CYP105D7 from Streptomyces avermitilis is known to hydroxylate this compound to pentalenic acid, a shunt metabolite. acs.orgbrown.eduresearchgate.netnih.gov However, the factors governing the substrate specificity and catalytic activity of this and other related enzymes, such as the non-heme iron, α-ketoglutarate-dependent hydroxylase PntH (which converts this compound to 1-deoxy-11β-hydroxypentalenic acid), are not fully understood. mdpi.comnih.gov It remains unclear what determines whether this compound is hydroxylated at the C1, C8, or C11 position, and how these enzymatic activities are regulated within the cell.
Metabolic Crosstalk: The conversion of this compound to pentalenic acid in S. avermitilis is catalyzed by a CYP enzyme encoded by a gene (sav7469) that is not located within the primary pentalenolactone biosynthetic gene cluster (BGC). mdpi.com This highlights the potential for metabolic crosstalk between different pathways. A broader, systemic understanding of how the cell's metabolic state influences the fate of this compound is currently lacking.
Product-Mediated Regulation: In some Streptomyces species, the final product, pentalenolactone, can regulate its own biosynthesis through activators like PenR and PntR. brown.edu Whether this compound or its immediate derivatives participate in similar feedback or feed-forward regulatory loops is an open area for investigation.
Emerging Methodologies for Mechanistic and Genetic Investigations
Addressing the unresolved questions in this compound metabolism will be greatly facilitated by the application of cutting-edge research methodologies. These approaches enable a deeper and more efficient interrogation of the genetic and biochemical machinery. scripps.edu
Genome Mining and Bioinformatics: The decreasing cost of DNA sequencing has revealed that the genomes of Streptomyces and other actinobacteria contain a vast number of "silent" or cryptic secondary metabolite BGCs. jmb.or.krescholarship.orgnih.gov Advanced bioinformatics tools like antiSMASH and SMURF can predict the function of these BGCs, providing a roadmap for targeted discovery of new enzymes and pathways related to this compound metabolism. jmb.or.krnih.govfrontiersin.org Computational algorithms are also being developed to predict the products of uncharacterized terpene synthases from their protein sequences, which could help identify novel cyclases that produce skeletons similar to pentalenene (B1246303). pnas.org
Synthetic Biology and Genetic Engineering: The advent of powerful genome editing tools, particularly the CRISPR/Cas9 system, allows for precise and rapid manipulation of biosynthetic pathways. bohrium.com These tools can be used to delete known enzyme-coding genes to clarify their roles, activate silent BGCs to uncover new metabolites, and engineer pathways for improved production or the creation of novel analogues. jmb.or.krnih.gov Heterologous expression of BGCs in well-characterized host organisms like E. coli or yeast chassis provides a streamlined platform for pathway elucidation and enzyme characterization, removed from the complex regulatory network of the native producer. escholarship.orgbohrium.comoup.com
Multi-Omics Integration: A holistic understanding of metabolism requires integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net For instance, comparing the transcriptomes and metabolomes of high- versus low-producing strains or cultures grown under different conditions can reveal key regulatory genes and identify previously unknown shunt metabolites or intermediates. researchgate.netfrontiersin.org This integrated 'omics' approach is crucial for mapping the complex regulatory networks that control the flux through the this compound metabolic node. frontiersin.org
Advanced Analytical and Structural Techniques: Modern analytical techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, are essential for the structural elucidation of novel, low-abundance metabolites. bohrium.com Furthermore, cryogenic electron microscopy (cryo-EM) and X-ray crystallography continue to provide high-resolution snapshots of enzyme active sites, offering profound insights into catalytic mechanisms and the basis of substrate specificity. nih.gov
Potential for Discovery of New Enzymatic Functions and Metabolites
The biosynthetic machinery centered around this compound represents a fertile ground for the discovery of novel biocatalysts and bioactive compounds. The inherent complexity and branching nature of this metabolic pathway suggest that our current knowledge is far from complete.
Discovery of Novel Tailoring Enzymes: The formation of recently identified shunt products, such as 1-deoxy-8α-hydroxypentalenic acid, strongly implies the existence of uncharacterized "tailoring" enzymes, likely novel hydroxylases. mdpi.combohrium.com Systematic genome mining and functional characterization of candidate genes from Streptomyces species will almost certainly lead to the discovery of new cytochrome P450s, hydroxylases, and other enzymes with unique regioselectivity and stereoselectivity. mdpi.commdpi.com
Uncovering New Bioactivities: While the main product, pentalenolactone, is a known inhibitor of glycolysis, the biological activities of many shunt metabolites are underexplored. researchgate.netmdpi.com The newly isolated compounds 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid have already been shown to possess moderate antibacterial activities. mdpi.combohrium.com A systematic investigation of all metabolites derived from this compound could yield compounds with novel or improved therapeutic properties.
Harnessing Enzymatic Plasticity: The enzymes involved in this pathway, particularly the P450s and Baeyer-Villiger monooxygenases, are known for their catalytic versatility. mdpi.comresearchgate.net There is significant potential to harness these enzymes as biocatalysts in synthetic biology applications. nih.gov For example, the discovery of neopentalenolactone D, formed through a Baeyer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid, illustrates a new branch of the pathway and a novel enzymatic capability that could be applied to other substrates. researchgate.net
Exploring Uncharted Genomic Territory: The vast majority of microbial diversity remains uncultivated, and metagenomic approaches offer a way to access this immense genetic reservoir. escholarship.orgrsc.org By applying genome mining strategies to environmental DNA, it may be possible to discover entirely new pentalenane-type biosynthetic pathways and enzymes from organisms that cannot be grown in the lab, expanding the family of molecules related to this compound.
Q & A
Q. What is the role of 1-deoxypentalenic acid in the biosynthesis of pentalenolactone metabolites?
this compound (11) is a key intermediate in the biosynthesis of pentalenolactone metabolites. It is generated from farnesyl diphosphate (FPP) via C-8 hydroxylation catalyzed by enzymes PntA/PntI. Subsequent steps involve hydroxylation at C-9 (mediated by CYP105D7) and oxidation at C-10 and C-11 to form pentalenic acid (10), a shunt metabolite . Methodologically, pathway elucidation relies on isotopic labeling, enzyme purification, and structural analysis of intermediates using NMR and mass spectrometry.
Q. Which enzymes are responsible for hydroxylating this compound, and how are they characterized?
The cytochrome P450 enzyme CYP105D7 (SAV_7469) from Streptomyces avermitilis catalyzes the stereospecific hydroxylation of this compound at C-1 re to form pentalenic acid . Experimental characterization involves heterologous expression of the enzyme, substrate binding assays (e.g., isothermal titration calorimetry), and structural analysis via X-ray crystallography (e.g., PDB ID 4UBS). Comparative studies with homologous enzymes like PntM help identify active-site residues critical for substrate orientation .
Q. How can researchers confirm the identity and purity of this compound in experimental settings?
For novel isolates, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) are essential. For known compounds, cross-referencing with published spectral data (e.g., J. Antibiot. 2011, 64, 65–71) and chromatographic comparison (HPLC or GC) against authentic standards are recommended. Purity is assessed via melting point analysis and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can stereospecific hydroxylation of this compound by CYP105D7 be experimentally resolved from competing oxidative rearrangements?
CYP105D7’s stereospecificity arises from substrate orientation in the active site, which positions the C1-H re bond toward the heme iron-oxo intermediate. To distinguish this from non-specific oxidation, use deuterium-labeled substrates (e.g., [1-2H]-1-deoxypentalenic acid) and analyze products via LC-MS or kinetic isotope effect (KIE) studies. Molecular dynamics simulations of enzyme-substrate complexes further clarify binding conformations .
Q. What experimental strategies address contradictions in enzyme-substrate binding data for CYP105D7?
Structural studies of CYP105D7 co-crystallized with diclofenac (instead of this compound) initially complicated mechanistic interpretations . To resolve this, employ mutagenesis (e.g., altering residues in the carboxylate-binding pocket) combined with substrate docking simulations. Competitive inhibition assays using diclofenac and this compound can quantify binding affinities and validate substrate specificity .
Q. How can pathway engineering optimize this compound flux toward pentalenolactone production in Streptomyces strains?
Overexpression of rate-limiting enzymes (e.g., PntA/PntI and CYP105D7) and deletion of shunt pathway genes (e.g., pentalenic acid exporters) can enhance yields. Use CRISPR-Cas9 for precise gene editing and transcriptomics (RNA-seq) to monitor pathway regulation. Fermentation optimization (e.g., pH, carbon source) and metabolic flux analysis (13C-MFA) further refine production .
Q. What methodologies elucidate the evolutionary divergence of CYP105 enzymes in this compound metabolism?
Phylogenetic analysis of CYP105 homologs across Streptomyces species identifies conserved catalytic motifs. Functional divergence is tested via enzyme assays with chimeric proteins (e.g., swapping substrate-binding domains). Comparative genomics links gene clusters to secondary metabolite profiles, while ancestral sequence reconstruction predicts historical enzymatic adaptations .
Methodological Notes
- Data Reproducibility : Ensure enzyme activity assays include negative controls (heat-inactivated enzyme) and triplicate measurements .
- Structural Biology : For unresolved enzyme-substrate complexes, use cryo-electron microscopy (cryo-EM) or neutron diffraction to capture dynamic binding states .
- Pathway Validation : Combine gene knockout studies with metabolite profiling (LC-HRMS) to confirm intermediate accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
